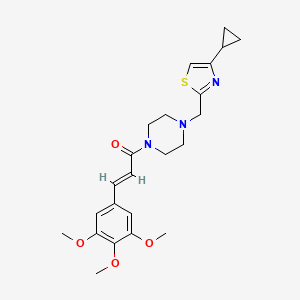
(E)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H29N3O4S and its molecular weight is 443.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic organic molecule with potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for research in pharmacology and medicinal chemistry. This article reviews existing studies on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound has the following chemical formula:
It possesses a molecular weight of 443.6 g/mol and features several functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O4S |
| Molecular Weight | 443.6 g/mol |
| CAS Number | 1173519-31-7 |
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study demonstrated its effectiveness against human breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and colorectal cancer (HCT116) cells. The compound's growth inhibitory effect was quantified using the GI50 metric, revealing values in the low micromolar range:
| Cell Line | GI50 (μM) |
|---|---|
| MCF-7 | 2.1 - 3.4 |
| NCI-H460 | 0.17 - 0.45 |
| HCT116 | Not specified |
These findings suggest that the compound may interfere with cellular proliferation pathways, possibly through apoptosis induction or cell cycle arrest.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Cycle Progression : The compound may induce G2/M phase arrest in cancer cells, preventing them from dividing.
- Induction of Apoptosis : Flow cytometry assays have indicated that the compound can trigger programmed cell death in cancerous cells.
- Interaction with Proteins : It may interact with tumor suppressor proteins such as p53 and inhibit their negative regulators like MDM2, enhancing the apoptotic response in tumor cells.
Structure-Activity Relationship (SAR)
The structural components of the compound play a critical role in its biological activity:
- Cyclopropylthiazole Moiety : This group is believed to enhance binding affinity to specific targets involved in tumor progression.
- Piperazine Ring : Known for its role in increasing solubility and bioavailability, it also contributes to the compound's interaction with various receptors.
- Trimethoxyphenyl Group : This moiety is associated with increased antiproliferative activity and may influence the compound’s ability to cross cellular membranes.
Case Studies
Several studies have highlighted the efficacy of similar compounds based on the structural framework of this compound:
- Study on Coumarin Derivatives : A related study evaluated coumarin derivatives with piperazine linkages, demonstrating promising anticancer activities through similar mechanisms involving apoptosis and cell cycle arrest .
- Thiazole-Based Compounds : Research on thiazole derivatives has shown that modifications at various positions can significantly enhance their anticancer properties, suggesting a potential pathway for optimizing this compound’s efficacy .
Propriétés
IUPAC Name |
(E)-1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-28-19-12-16(13-20(29-2)23(19)30-3)4-7-22(27)26-10-8-25(9-11-26)14-21-24-18(15-31-21)17-5-6-17/h4,7,12-13,15,17H,5-6,8-11,14H2,1-3H3/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJKLTHHDGBGNV-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













